molecular formula C6H2Cl2FNO2 B8251633 1,4-Dichloro-2-fluoro-6-nitrobenzene CAS No. 131666-73-4

1,4-Dichloro-2-fluoro-6-nitrobenzene

Cat. No.: B8251633
CAS No.: 131666-73-4
M. Wt: 209.99 g/mol
InChI Key: SWOGYALENIHQMC-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-6-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-fluoro-6-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,2-dichloro-5-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including chlorination and nitration of fluorobenzene derivatives. The process often requires the use of catalysts and specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-fluoro-6-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dichloro-2-fluoro-6-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-6-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which influences the reactivity of the compound. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the benzene ring . The molecular pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

  • 1,2-Dichloro-5-fluoro-3-nitrobenzene
  • 2,5-Difluoronitrobenzene
  • 1,5-Difluoro-2,4-dinitrobenzene

Comparison: 1,4-Dichloro-2-fluoro-6-nitrobenzene is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,5-dichloro-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOGYALENIHQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289442
Record name 2,5-Dichloro-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131666-73-4
Record name 2,5-Dichloro-1-fluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131666-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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